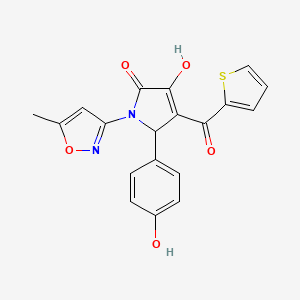![molecular formula C15H16O4S B15099541 1-(Furan-2-yl)-3-[(2-hydroxyethyl)sulfanyl]-3-(4-hydroxyphenyl)propan-1-one](/img/structure/B15099541.png)
1-(Furan-2-yl)-3-[(2-hydroxyethyl)sulfanyl]-3-(4-hydroxyphenyl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Furan-2-yl)-3-[(2-hydroxyethyl)sulfanyl]-3-(4-hydroxyphenyl)propan-1-one is an organic compound that features a furan ring, a hydroxyethyl sulfanyl group, and a hydroxyphenyl group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with furan-2-carbaldehyde, 4-hydroxybenzaldehyde, and 2-mercaptoethanol.
Reaction Steps:
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The furan ring and phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving Lewis acids like aluminum chloride or ferric chloride.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
1-(Furan-2-yl)-3-[(2-hydroxyethyl)sulfanyl]-3-(4-hydroxyphenyl)propan-1-one has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structural features.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Materials Science: Used in the synthesis of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 1-(Furan-2-yl)-3-[(2-hydroxyethyl)sulfanyl]-3-(4-hydroxyphenyl)propan-1-one depends on its application:
Biological Activity: It may interact with specific enzymes or receptors, modulating their activity. The hydroxyphenyl group can participate in hydrogen bonding, while the furan ring can engage in π-π interactions.
Chemical Reactions: The compound’s reactivity is influenced by the electron-donating and electron-withdrawing groups present, affecting its behavior in various chemical reactions.
類似化合物との比較
1-(Furan-2-yl)-3-(4-hydroxyphenyl)propan-1-one: Lacks the hydroxyethyl sulfanyl group, which may affect its reactivity and biological activity.
1-(Furan-2-yl)-3-[(2-hydroxyethyl)sulfanyl]propan-1-one: Lacks the hydroxyphenyl group, which may influence its chemical properties and applications.
Uniqueness: 1-(Furan-2-yl)-3-[(2-hydroxyethyl)sulfanyl]-3-(4-hydroxyphenyl)propan-1-one is unique due to the presence of both the hydroxyethyl sulfanyl and hydroxyphenyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications.
特性
分子式 |
C15H16O4S |
|---|---|
分子量 |
292.4 g/mol |
IUPAC名 |
1-(furan-2-yl)-3-(2-hydroxyethylsulfanyl)-3-(4-hydroxyphenyl)propan-1-one |
InChI |
InChI=1S/C15H16O4S/c16-7-9-20-15(11-3-5-12(17)6-4-11)10-13(18)14-2-1-8-19-14/h1-6,8,15-17H,7,9-10H2 |
InChIキー |
RYLRQIRYCHLMLM-UHFFFAOYSA-N |
正規SMILES |
C1=COC(=C1)C(=O)CC(C2=CC=C(C=C2)O)SCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5Z)-2-(3-methylphenyl)-5-(3-phenoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15099461.png)
![2-Methyl-3-{[4-benzylpiperazinyl]carbonyl}naphtho[2,3-b]furan-4,9-dione](/img/structure/B15099463.png)
![6-chloro-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B15099466.png)

![(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-phenylpyrrolidine-2,3-dione](/img/structure/B15099487.png)
![4-(Benzo[d]furan-2-ylcarbonyl)-1-[3-(diethylamino)propyl]-5-(4-chlorophenyl)-3-hydroxy-3-pyrrolin-2-one](/img/structure/B15099497.png)

![3-[(5Z)-5-{[2-(2-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B15099504.png)
![1-(3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B15099511.png)
![N-(2-bromo-4-methylphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15099527.png)
![3-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15099528.png)
![(2Z)-6-[(2-chloro-6-fluorobenzyl)oxy]-2-(pyridin-4-ylmethylidene)-1-benzofuran-3(2H)-one](/img/structure/B15099536.png)
![4-[(2,4-Dimethyl(1,3-thiazol-5-yl))carbonyl]-1-[2-(dimethylamino)ethyl]-3-hydr oxy-5-(3,4,5-trimethoxyphenyl)-3-pyrrolin-2-one](/img/structure/B15099538.png)
![2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-bromo-4,6-difluorophenyl)acetamide](/img/structure/B15099543.png)
